2-Chloro-1-(4-methyl-5-methylidene-1,2-oxazinan-2-yl)ethan-1-one
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Overview
Description
2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- is a heterocyclic compound with the molecular formula C6H10ClNO2. It is characterized by the presence of an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- typically involves the reaction of chloroacetyl chloride with a suitable precursor containing the oxazine ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more saturated derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized oxazine derivatives, reduced tetrahydrooxazine compounds, and substituted derivatives with various functional groups replacing the chloroacetyl moiety .
Scientific Research Applications
2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- involves its interaction with molecular targets such as enzymes and receptors. The oxazine ring can participate in various biochemical pathways, leading to the modulation of biological activities. The chloroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share the oxazine ring structure but differ in their substitution patterns and functional groups.
5-Ethyl 7-Methyl 6-(2-Chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzo[b][1,4]oxazine-5,7-dicarboxylate: This compound has a similar oxazine ring but with different substituents and additional ring structures.
Uniqueness
2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- is unique due to its specific combination of the oxazine ring with the chloroacetyl and methylene groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
74776-49-1 |
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Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-chloro-1-(4-methyl-5-methylideneoxazinan-2-yl)ethanone |
InChI |
InChI=1S/C8H12ClNO2/c1-6-4-10(8(11)3-9)12-5-7(6)2/h6H,2-5H2,1H3 |
InChI Key |
SBJFYJKHIUECDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(OCC1=C)C(=O)CCl |
Origin of Product |
United States |
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